REACTION_CXSMILES
|
[O:1]=[C:2]([C:9]1[CH:10]=[C:11]2[CH:17]=[CH:16][O:15][C:12]2=[CH:13][N:14]=1)[CH2:3]C(OCC)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:2]([C:9]1[CH:10]=[C:11]2[CH:17]=[CH:16][O:15][C:12]2=[CH:13][N:14]=1)(=[O:1])[CH3:3] |f:1.2|
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Name
|
Ethyl β-oxo-5-furo[2,3-c]pyridinepropionate
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Quantity
|
583 mg
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C=1C=C2C(=CN1)OC=C2
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 5 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting solids were recrystallized from a mixed solvent of toluene-hexane
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C2C(=CN1)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |